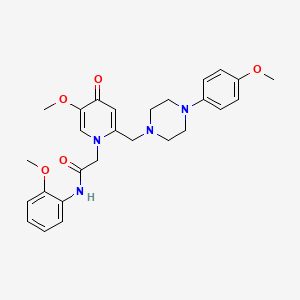![molecular formula C10H19NO B2860680 [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287298-29-5](/img/structure/B2860680.png)
[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as EBPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBPM belongs to the class of bicyclic amines and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it has been proposed that this compound acts as a modulator of the GABAergic system, which is responsible for regulating neuronal activity in the brain. This compound has been shown to increase the release of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In animal models, this compound has been reported to decrease the frequency and severity of seizures, reduce pain sensitivity, and decrease anxiety-like behavior. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been shown to exhibit a wide range of effects, which makes it a versatile compound for investigating various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further investigation into the mechanism of action of this compound may provide insights into its potential therapeutic applications. Finally, the use of this compound in combination with other compounds may provide a synergistic effect, which may enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications. Its high purity and yield make it a valuable tool for investigating various biological processes. Further research is needed to fully understand its mechanism of action and to develop derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of [3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 1,5,5-trimethylbicyclo[1.1.1]pentan-2-ol with ethylamine in the presence of a strong acid catalyst. The resulting product is then treated with formaldehyde and hydrogen gas to yield this compound. This method has been reported to have a high yield and purity of the final product.
Applications De Recherche Scientifique
[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-12-4-3-9-5-10(6-9,7-9)8-11/h2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQUIXLKCHDBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)




![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)

![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2860615.png)
![2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2860616.png)

![N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide](/img/structure/B2860619.png)
